2,6-Dichloro-4-fluorobenzonitrile is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring that also features a nitrile functional group. Its chemical formula is CHClFN, and it has a molecular weight of approximately 177.00 g/mol. The structure consists of a benzene ring with the nitrile group (-C≡N) at one position and halogen substituents at the 2, 4, and 6 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.
There is no scientific research available on the mechanism of action of 2,6-Dichloro-4-fluorobenzonitrile.
Several methods are employed for synthesizing 2,6-dichloro-4-fluorobenzonitrile:
The applications of 2,6-dichloro-4-fluorobenzonitrile are diverse:
Interaction studies involving 2,6-dichloro-4-fluorobenzonitrile typically focus on its reactivity with biological systems or other chemical compounds. These studies help elucidate its potential toxicity and environmental impact. For example, its acute toxicity profile indicates harmful effects upon ingestion or inhalation . Understanding these interactions is crucial for assessing safety in applications.
Several compounds share structural similarities with 2,6-dichloro-4-fluorobenzonitrile. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzonitrile | CHClFN | Contains one chlorine and one fluorine atom |
3-Chloro-2-fluorobenzonitrile | CHClFN | Different positioning of halogens |
2,4-Dichlorobenzonitrile | CHClN | Lacks fluorine but has two chlorine substituents |
3-Fluorobenzonitrile | CHFN | Contains only one fluorine atom |
The uniqueness of 2,6-dichloro-4-fluorobenzonitrile lies in its specific arrangement of chlorine and fluorine atoms on the benzene ring. This configuration not only affects its reactivity but also enhances its potential applications in various fields such as medicinal chemistry and agricultural science. The combination of two chlorine atoms and one fluorine atom provides distinct electronic properties that can be exploited for targeted
Halogen exchange reactions represent the most prevalent synthetic approach for introducing fluorine atoms into benzonitrile derivatives, particularly for the synthesis of 2,6-dichloro-4-fluorobenzonitrile [1]. The fundamental mechanism involves nucleophilic aromatic substitution where fluoride ions displace chlorine atoms from the aromatic ring under elevated temperature conditions [2].
The classical halogen exchange process utilizes alkali metal fluorides, primarily potassium fluoride, as the fluorinating agent in aprotic polar solvents [1] [2]. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion attacks the electron-deficient aromatic carbon bearing the chlorine substituent [2]. The electron-withdrawing nitrile group significantly enhances the electrophilicity of the aromatic ring, facilitating the substitution reaction [1].
Optimization studies have demonstrated that reaction temperature critically influences both conversion rates and product selectivity . Temperatures ranging from 210 to 235 degrees Celsius have been identified as optimal for achieving high yields while minimizing side reactions . At lower temperatures around 210 degrees Celsius, intermediate products such as 2-chloro-6-fluorobenzonitrile are formed, whereas prolonged heating at 235 degrees Celsius maximizes the formation of fully substituted products .
The molar ratio of fluorinating agent to substrate significantly impacts reaction efficiency . A 2.2:1 molar ratio of potassium fluoride to dichlorobenzonitrile has been established as optimal for improving fluorine substitution efficiency . Extended reaction durations up to 9 hours enhance product yield but require careful monitoring to prevent decomposition .
Table 1: Fluorination Process Optimization Parameters
Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent/Conditions |
---|---|---|---|---|
Halogen Exchange with KF | 210-235 | 6-9 hours | 68-85 | Sulfolane/DMSO |
Halogen Exchange with KF | 160-250 | 4-8 hours | 70-90 | Benzonitrile as solvent |
Halogen Exchange with KF | 190-400 | 3-6 hours | 85-95 | Aprotic polar solvents |
Catalytic Hydrogenation | 200-300 | 2-4 hours | 85-95 | Pd/Pt catalyst, H2 |
Two-Step Process | 235 | 6 hours | 75-88 | KF, high temperature |
Microwave-Assisted | 120-180 | 15-30 min | 80-92 | Solvent-free/ionic liquid |
An innovative approach involves using benzonitrile itself as the reaction solvent, which eliminates the need for additional solvents and simplifies product separation [4]. This method operates at temperatures between 190 and 400 degrees Celsius under high pressure conditions, utilizing the target product as both solvent and reaction medium [4]. The use of inert gas pressurization improves both the fluorine exchange reaction and product separation conditions [4].
The catalytic hydrogenation approach represents an alternative methodology for selective fluorination [5]. This process involves the hydrogenation of chlorofluorobenzonitriles using palladium or platinum catalysts to remove residual chlorine atoms while preserving fluorine substituents [5]. The reaction typically requires hydrogen pressures of 1-5 atmospheres and temperatures between 200-300 degrees Celsius [5].
Catalytic cyanation processes constitute a fundamental approach for introducing the nitrile functionality into halogenated aromatic compounds [6] [7]. The most industrially significant method involves the ammoxidation of toluene derivatives, which simultaneously introduces both halogen and nitrile functionalities [7] [8].
The ammoxidation process utilizes a multi-component catalyst system comprising vanadium, chromium, antimony, and bismuth oxides in specific molar ratios [8]. The optimal catalyst composition consists of these metal oxides in a molar ratio of 1:3:3.5:2 respectively, deposited onto an alumina carrier calcined at 900 degrees Celsius [8]. The reaction proceeds at temperatures between 410-420 degrees Celsius with toluene space velocities ranging from 0.10 to 0.35 per hour [7] [8].
The ammoxidation mechanism involves the oxidative coupling of toluene with ammonia in the presence of molecular oxygen [8]. The process requires precise control of reactant ratios, with optimal conditions employing toluene, ammonia, and air in a molar ratio of 1:5:40 [8]. The catalyst load typically ranges from 37 to 45 grams of toluene per liter of catalyst per hour [7].
Table 2: Catalytic Cyanation Process Parameters
Cyanation Method | Temperature (°C) | Catalyst System | Yield (%) | Space Velocity (h⁻¹) |
---|---|---|---|---|
Ammoxidation of Toluene | 410-420 | V-Cr-Sb-Bi oxides | 75-85 | 0.10-0.35 |
Direct Cyanation | 200-250 | Cu-based catalysts | 60-80 | 0.05-0.20 |
Catalytic Cyanation | 150-200 | Pd/Ni complexes | 70-90 | 0.15-0.30 |
Electrochemical Cyanation | Room temperature | Electrodes | 32-40 | N/A |
Phase Transfer Catalysis | 135 | Tetrabutylammonium bromide | 85-93 | N/A |
Direct cyanation methods involve the reaction of benzoic acid derivatives with ammonia under controlled conditions [9]. This process operates at temperatures between 200-250 degrees Celsius in the presence of benzonitrile as a catalyst and reaction medium [9]. The reaction proceeds through the dehydration of intermediate amide species to form the corresponding nitrile [9].
Electrochemical cyanation represents an emerging green technology for nitrile synthesis [6]. This process involves the electrochemical reduction of carboxylic acids to benzyl alcohols, followed by chemical reaction with iodine in liquid ammonia to form benzonitriles [6]. The electrochemical approach operates at room temperature but currently achieves relatively low conversion rates of 32-40 percent [6].
Palladium and nickel-catalyzed cyanation processes utilize organometallic complexes to facilitate carbon-carbon bond formation with cyanide sources [10] [11]. These systems typically operate at moderate temperatures between 150-200 degrees Celsius and achieve yields of 70-90 percent [11]. The mechanism involves oxidative addition of the aromatic halide to the metal center, followed by transmetallation with cyanide and reductive elimination to form the nitrile product [11].
Solvent selection critically influences the efficiency and selectivity of nucleophilic substitution reactions in benzonitrile synthesis [2] [12]. Aprotic polar solvents facilitate the dissolution of inorganic fluoride salts while stabilizing the transition states involved in nucleophilic aromatic substitution [2].
Dimethyl sulfoxide and sulfolane represent the most commonly employed solvents for halogen exchange reactions [2]. These solvents possess high dielectric constants and excellent solvating properties for both ionic reagents and organic substrates [2]. The high boiling points of these solvents enable reaction temperatures above 200 degrees Celsius while maintaining liquid-phase conditions [2].
N,N-dimethylformamide and N-methyl-2-pyrrolidone serve as alternative aprotic solvents with different solvation characteristics [2]. These solvents exhibit strong coordination to metal cations, enhancing the nucleophilicity of fluoride anions [2]. The choice of solvent significantly affects reaction kinetics, with more polar solvents generally promoting faster substitution rates [2].
Ionic liquid systems have emerged as environmentally benign alternatives to conventional organic solvents [12] [13]. Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt represents a novel ionic liquid system that functions simultaneously as co-solvent, catalyst, and phase separation agent [12]. This system eliminates the need for metal salt catalysts and simplifies product separation through phase partitioning [12].
The ionic liquid approach achieves complete conversion and 100 percent yield when the molar ratio of benzaldehyde to ionic liquid is maintained at 1:1.5 [12]. The volume ratio of organic phase to ionic liquid of 2:1 provides optimal conditions for both reaction efficiency and product recovery [13]. The ionic liquid can be recovered through simple phase separation and directly recycled without purification [12].
Green synthesis approaches utilizing ionic liquids demonstrate significant advantages over conventional methods [13]. These systems reduce reaction times from 4-8 hours to 1.5-2 hours while maintaining high yields [13]. The elimination of corrosive hydrogen chloride and metal catalysts reduces environmental impact and simplifies waste treatment [13].
Phase transfer catalysis employs quaternary ammonium salts to facilitate the transfer of inorganic anions into organic phases [14]. Tetrabutylammonium bromide serves as an effective phase transfer catalyst for fluorination reactions, achieving yields of 85-93 percent at temperatures around 135 degrees Celsius [14]. The mechanism involves the formation of lipophilic ion pairs that partition into the organic phase where nucleophilic substitution occurs [14].
Microwave-assisted synthesis represents a transformative approach for accelerating chemical reactions through selective dielectric heating [15] [16]. This technology enables rapid and uniform heating of reaction mixtures, significantly reducing reaction times while improving yields and selectivity [15].
The microwave heating mechanism involves the direct absorption of electromagnetic energy by polar molecules and ions present in the reaction mixture [15]. This results in rapid and uniform temperature elevation throughout the reaction volume, eliminating the temperature gradients associated with conventional heating methods [15]. The enhanced reaction kinetics arise from both thermal and non-thermal microwave effects [16].
Microwave-assisted benzonitrile synthesis demonstrates remarkable improvements in reaction efficiency compared to conventional heating methods [16]. Reaction times are reduced from 4-8 hours to 15-30 minutes, representing an 8-16 fold improvement in process speed [16]. Energy consumption decreases by 60-70 percent due to the targeted heating mechanism [16].
Table 4: Microwave-Assisted vs Conventional Synthesis
Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
---|---|---|---|
Reaction Time | 4-8 hours | 15-30 minutes | 8-16x faster |
Energy Consumption | High (continuous heating) | Low (targeted heating) | 60-70% reduction |
Yield | 70-85% | 85-95% | 15-20% increase |
Selectivity | 80-90% | 90-98% | 10-15% increase |
Equipment Cost | Low | Medium-High | 2-3x higher |
Scalability | Excellent | Limited | Challenging |
Solvent-free microwave synthesis eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation [15]. These reactions typically employ heterogeneous catalysts or solid supports that absorb microwave energy efficiently [15]. Basic alumina serves as both support and catalyst, facilitating condensation reactions under microwave irradiation [15].
The optimization of microwave parameters requires careful consideration of power settings, reaction temperature, and irradiation time [16]. Power levels between 200-400 watts provide optimal heating rates without causing thermal decomposition [16]. Temperature control systems prevent overheating and maintain reaction selectivity [16].
Microwave-enhanced fluorination reactions achieve higher yields and improved selectivity compared to conventional methods [16]. The rapid heating minimizes side reactions and decomposition pathways that occur during prolonged conventional heating [16]. Selectivity improvements of 10-15 percent are consistently observed across various substrate classes [16].
Industrial-scale production of 2,6-dichloro-4-fluorobenzonitrile faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [17] [7]. These challenges span catalyst management, process control, environmental compliance, and scale-up engineering considerations [17].
Catalyst deactivation represents one of the most significant operational challenges in industrial benzonitrile production [17] [8]. Metal catalysts undergo poisoning by trace impurities present in feedstock materials, leading to reduced catalyst life of 50-70 percent compared to laboratory conditions [8]. Continuous catalyst regeneration systems are required to maintain production efficiency, adding complexity and cost to the manufacturing process [17].
Table 3: Industrial-Scale Production Challenges
Challenge Category | Specific Issue | Impact on Production | Mitigation Strategy |
---|---|---|---|
Catalyst Deactivation | Metal catalyst poisoning by impurities | Reduced catalyst life (50-70% decrease) | Continuous catalyst regeneration |
Solvent Recovery | High boiling point solvents difficult to separate | Energy costs increase by 20-30% | Alternative solvent systems |
Temperature Control | Precise temperature control required for selectivity | Yield variations of ±15% | Advanced process control systems |
Product Purification | Similar boiling points of products and by-products | Product purity drops to 85-90% | Multi-stage distillation |
Environmental Impact | Toxic waste generation and disposal | Compliance costs increase by 25% | Green chemistry approaches |
Scale-up Issues | Heat transfer limitations in large reactors | Production capacity limited to 60-75% | Modular reactor design |
Solvent recovery and recycling present significant energy-intensive challenges in industrial operations [17]. High boiling point solvents such as sulfolane and dimethyl sulfoxide require extensive distillation processes for recovery, increasing energy costs by 20-30 percent [17]. Alternative solvent systems and solvent-free processes are being developed to address these limitations [4].
Temperature control becomes increasingly difficult in large-scale reactors due to heat transfer limitations and thermal mass effects [17] [7]. Precise temperature control is essential for maintaining product selectivity, as temperature variations of ±15 percent can significantly impact yield and purity [7]. Advanced process control systems incorporating real-time monitoring and feedback control are necessary for industrial operations [7].
Product purification challenges arise from the similar boiling points of target products and reaction by-products [17]. Multi-stage distillation systems are required to achieve pharmaceutical-grade purity levels, but these increase capital and operating costs substantially [17]. Product purity often drops to 85-90 percent in industrial processes compared to laboratory-scale syntheses [17].
Environmental compliance represents an increasing concern for industrial benzonitrile production [17]. Toxic waste generation and disposal requirements increase compliance costs by approximately 25 percent [17]. Green chemistry approaches utilizing ionic liquids and solvent-free processes are being implemented to reduce environmental impact [12] [13].
Heat transfer limitations in large reactors restrict production capacity to 60-75 percent of theoretical maximum [17]. Modular reactor designs employing multiple smaller units in parallel configuration offer improved heat transfer characteristics and operational flexibility [17]. These systems enable better temperature control and easier maintenance scheduling [7].
Process intensification through continuous flow systems presents opportunities for improving industrial efficiency [18]. Continuous processes offer better heat and mass transfer characteristics compared to batch operations [18]. However, the implementation of continuous systems requires significant capital investment and process redesign [18].
The thermodynamic stability of 2,6-Dichloro-4-fluorobenzonitrile is significantly influenced by the presence of three halogen substituents on the aromatic ring. Research on halogenated benzonitrile derivatives demonstrates that fluorine substitution provides enhanced thermodynamic stability compared to unsubstituted benzonitriles [1]. The compound exhibits a boiling point of 272.7±35.0°C at 760 mmHg [2] [3], which represents a substantial increase compared to benzonitrile (191°C) [4] and indicates strong intermolecular interactions due to the multiple halogen substituents.
Density functional theory calculations on fluorinated benzonitriles reveal that ortho-fluorine substituents contribute approximately -6.6 kcal/mol per fluorine atom to the thermodynamic stability of carbon-carbon bond activation products, while meta-positioned substituents contribute -1.8 kcal/mol per fluorine [1]. This substantial stabilization effect from the ortho-positioned chlorine atoms and para-positioned fluorine in 2,6-Dichloro-4-fluorobenzonitrile suggests enhanced thermal stability compared to less substituted analogs.
The thermal decomposition characteristics of benzonitrile derivatives indicate that decomposition typically initiates above 550°C [5]. For 2,6-Dichloro-4-fluorobenzonitrile, the presence of multiple electron-withdrawing halogen substituents is expected to increase the decomposition temperature due to the stabilization of the aromatic ring system. The compound's molecular weight of 190.00 g/mol [2] [3] [6] and the strong carbon-halogen bonds contribute to its thermal stability profile.
Table 1: Thermodynamic Properties of Benzonitrile Derivatives
Compound | Molecular Weight | Boiling Point (°C) | Thermal Stability Factor |
---|---|---|---|
Benzonitrile | 103.12 | 191.0 | Baseline |
2,6-Dichlorobenzonitrile | 172.01 | 279.2±20.0 | Enhanced |
2,6-Difluorobenzonitrile | 139.10 | 197-198 | Moderate |
2,6-Dichloro-4-fluorobenzonitrile | 190.00 | 272.7±35.0 | High |
The solubility characteristics of 2,6-Dichloro-4-fluorobenzonitrile are governed by its highly halogenated structure, which imparts both hydrophobic and polar characteristics. In polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, the compound exhibits high solubility due to favorable dipole-dipole interactions between the nitrile group and solvent molecules [8]. The presence of multiple halogen substituents enhances solubility in these solvents through halogen bonding interactions.
Water solubility is extremely limited, as evidenced by the low aqueous solubility of structurally similar compounds. For comparison, 2,6-dichlorobenzonitrile exhibits water solubility of only 25 mg/L at 25°C [9], and 2,6-Dichloro-4-fluorobenzonitrile is expected to show even lower aqueous solubility due to the additional fluorine substituent increasing hydrophobic character.
In polar aprotic solvents, fluorinated benzonitrile derivatives demonstrate excellent dissolution behavior. 2-Fluoro-4-iodobenzonitrile shows solubility of approximately 30 mg/ml in ethanol, dimethyl sulfoxide, and dimethylformamide [8]. This pattern suggests that 2,6-Dichloro-4-fluorobenzonitrile will exhibit similar or enhanced solubility in these solvents due to the presence of multiple halogen atoms that can participate in specific interactions with polar aprotic solvents.
The compound's solubility in non-polar organic solvents such as benzene and toluene is expected to be excellent, following the general principle that halogenated aromatic compounds dissolve readily in aromatic solvents through π-π stacking interactions and favorable van der Waals forces [10]. Chlorinated solvents such as chloroform and dichloromethane provide good solubility for fluorinated benzonitriles, as demonstrated by the solubility of 2-fluoro-4-methylbenzonitrile in chloroform [11].
Table 2: Predicted Solubility Profile of 2,6-Dichloro-4-fluorobenzonitrile
Solvent Type | Solubility | Mechanism |
---|---|---|
Water | Very Low (<1 mg/L) | Hydrophobic exclusion |
Polar Aprotic (DMF, DMSO) | High (>30 mg/ml) | Dipole-dipole, halogen bonding |
Acetonitrile | High | Nitrile-nitrile interactions |
Alcohols | Low to Moderate | Limited hydrogen bonding |
Aromatic Solvents | Excellent | π-π stacking |
Chlorinated Solvents | Good to Excellent | Halogen-halogen interactions |
The vapor pressure of 2,6-Dichloro-4-fluorobenzonitrile is predicted to be extremely low at 0.0±0.6 mmHg at 25°C [3], representing a significant decrease compared to benzonitrile (1.0 mmHg at 20°C) [4] and 2,6-difluorobenzonitrile (1.23 mmHg at 25°C) [12]. This dramatic reduction in vapor pressure results from the increased molecular weight and enhanced intermolecular interactions due to the presence of three halogen substituents.
The relationship between halogen substitution and vapor pressure demonstrates a clear trend: increasing halogen content leads to decreased vapor pressure due to stronger intermolecular forces. The heavy halogen atoms (chlorine) contribute significantly more to vapor pressure reduction than lighter halogens (fluorine), as evidenced by the comparison between various benzonitrile derivatives [3] [12].
The positioning of halogen substituents in 2,6-Dichloro-4-fluorobenzonitrile creates unique physicochemical properties through both electronic and steric effects. The ortho-positioning of chlorine atoms at positions 2 and 6 provides maximum stabilization through inductive electron withdrawal, while the para-positioned fluorine at position 4 contributes to both electronic effects and crystal packing interactions [1] [14].
Research on substituent effects in benzonitrile derivatives demonstrates that ortho-fluorine substituents contribute significantly more to thermodynamic stability (-6.6 kcal/mol per ortho-F) compared to meta-substituents (-1.8 kcal/mol per meta-F) [1]. Although chlorine substituents were not specifically quantified in this study, the similar electron-withdrawing nature suggests comparable stabilization effects for the ortho-chlorine atoms in 2,6-Dichloro-4-fluorobenzonitrile.
The specific substitution pattern creates a highly symmetric molecule with C2v symmetry, which influences both physical properties and chemical reactivity. The electron-withdrawing effects of the halogens increase the electrophilicity of the aromatic ring and enhance the stability of potential reaction intermediates through charge delocalization [15] [16]. This substitution pattern also affects the dipole moment and polarizability of the molecule, influencing its interactions with solvents and other molecules.
Comparative analysis with related compounds reveals clear structure-property relationships. The progression from benzonitrile to 2,6-dichlorobenzonitrile to 2,6-dichloro-4-fluorobenzonitrile shows systematic increases in molecular weight (103.12 → 172.01 → 190.00 g/mol), boiling point (191 → 279.2 → 272.7°C), and predicted thermal stability. The addition of the para-fluorine to the dichloro framework provides additional stabilization while maintaining the beneficial properties of heavy halogenation.
The correlation between the number of halogen substituents and physicochemical properties follows predictable trends: increased molecular weight leads to higher boiling points and lower vapor pressures, while increased electronegativity of substituents enhances thermal stability and affects solubility patterns [17] [16]. The specific 2,6-dichloro-4-fluoro substitution pattern represents an optimal balance of stability, reduced volatility, and favorable solubility characteristics for synthetic applications.
Table 4: Structure-Property Correlations
Substituent Pattern | Electronic Effect | Steric Effect | Thermal Stability | Volatility |
---|---|---|---|---|
Unsubstituted | Baseline | None | Moderate | High |
2,6-Dichloro | Strong -I effect | Moderate | Enhanced | Low |
4-Fluoro | Moderate -I effect | Minimal | Slight enhancement | Moderate |
2,6-Dichloro-4-fluoro | Very strong -I effect | Moderate | Maximized | Very Low |
Irritant